molecular formula C20H21Br2ClN4O2 B11684246 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide

2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11684246
M. Wt: 544.7 g/mol
InChI Key: RDRRYDJPMGCANW-BHGWPJFGSA-N
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Description

2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a chlorobenzyl group and a hydrazide moiety linked to a dibromo-hydroxyphenyl group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

The synthesis of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide involves multiple steps, typically starting with the preparation of the piperazine derivative. The piperazine ring is first substituted with a 2-chlorobenzyl group through a nucleophilic substitution reaction. This intermediate is then reacted with acetohydrazide to form the hydrazide derivative. Finally, the hydrazide is condensed with 3,5-dibromo-2-hydroxybenzaldehyde under acidic conditions to yield the target compound .

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the hydrazide moiety to an amine.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to optimize reaction yields and selectivity .

Scientific Research Applications

2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide has been explored for various scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can be used in the development of new materials or as a building block in organic synthesis.

    Biology: The compound has potential biological activities, including antimicrobial and anticancer properties. It can be used in studies to understand its interaction with biological targets and its mechanism of action.

    Medicine: Due to its potential biological activities, the compound is being investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: The compound can be used in the development of new chemical products, including pharmaceuticals, agrochemicals, and specialty chemicals

Mechanism of Action

The mechanism of action of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The piperazine ring and hydrazide moiety may play a role in binding to these targets, while the chlorobenzyl and dibromo-hydroxyphenyl groups may enhance its binding affinity and specificity. Further studies are needed to elucidate the exact molecular pathways involved .

Comparison with Similar Compounds

2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide can be compared with other similar compounds, such as:

The uniqueness of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C20H21Br2ClN4O2

Molecular Weight

544.7 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H21Br2ClN4O2/c21-16-9-15(20(29)17(22)10-16)11-24-25-19(28)13-27-7-5-26(6-8-27)12-14-3-1-2-4-18(14)23/h1-4,9-11,29H,5-8,12-13H2,(H,25,28)/b24-11+

InChI Key

RDRRYDJPMGCANW-BHGWPJFGSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)O

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=C(C(=CC(=C3)Br)Br)O

Origin of Product

United States

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